4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Description
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2S/c1-9-2-4-10(5-3-9)13-7-11-6-12-8-14-11/h2-6,8,13H,7H2,1H3 |
InChI Key |
CUTDBIPNPXVUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 4-methylaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 4-methylaniline reacts with 1,3-thiazol-5-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the aniline and thiazole moieties.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Analysis of Substituent Effects
- Electron-Donating vs. In contrast, the 3-fluoro () and 3-bromo () substituents introduce electron-withdrawing effects, which may stabilize intermediates in electrophilic substitution reactions or alter binding affinities in biological contexts. The 4-methoxy group () offers strong electron donation via resonance, likely improving solubility in polar solvents compared to the methyl analog.
Biological Activity
4-Methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring that contributes to its pharmacological properties. The presence of the thiazole moiety enhances interactions with various biological targets, making it a candidate for further research in drug development.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Similar compounds have demonstrated promising results:
| Compound | CDK Inhibition IC50 (µM) | Cancer Cell Lines Tested | Activity |
|---|---|---|---|
| This compound | TBD | MCF-7, B16-F10 | Antiproliferative |
| Compound A | 0.98 ± 0.06 | MCF-7 | High |
| Compound B | 2.12 ± 0.15 | B16-F10 | Moderate |
In a study involving molecular docking simulations, it was shown that this compound could effectively bind to CDK2 at its active site, which is critical for its inhibitory activity against tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies reveal that it exhibits moderate to good activity against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, leading to altered activity that can inhibit cell proliferation and induce apoptosis in cancer cells. The thiazole ring enhances hydrophobic interactions and hydrogen bonding with key amino acid residues within enzyme active sites .
Study on Anticancer Activity
A notable study evaluated the anticancer activity of thiazole derivatives similar to this compound. The results indicated that these compounds could significantly reduce the proliferation of cancer cells in vitro, supporting their potential use as therapeutic agents .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiazole derivatives against various pathogens. The results showed that certain derivatives exhibited strong inhibitory effects on bacterial growth, reinforcing the idea that structural modifications can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, and what reaction conditions optimize yield and purity?
- Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Route 1 : React 4-methylaniline with 5-(chloromethyl)-1,3-thiazole in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C for 12–24 hours .
- Route 2 : Use reductive amination between 4-methylaniline and 1,3-thiazole-5-carbaldehyde with NaBH₃CN or H₂/Pd-C in methanol .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of this compound?
- Answer :
- ¹H-NMR : Expect signals at δ 7.1–7.3 ppm (aromatic protons from aniline), δ 4.3 ppm (N-CH₂-thiazole), and δ 2.3 ppm (CH₃ from 4-methyl group). Thiazole protons appear at δ 8.1–8.3 ppm .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C=C of thiazole), and ~1250 cm⁻¹ (C-N stretch) .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate interactions in solvents like DMSO or methanol .
- Software : Gaussian 16 or ORCA for simulations; visualize with GaussView or VMD .
Q. How can researchers resolve contradictions in reported biological activity data for thiazole-containing aniline derivatives?
- Answer :
- Data Validation : Reproduce assays (e.g., antimicrobial or enzyme inhibition) under standardized conditions (e.g., CLSI guidelines for MIC testing) .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 4-methyl vs. 4-methoxy analogs) using molecular docking (AutoDock Vina) to identify key binding interactions .
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME or Schrodinger Canvas) to aggregate and statistically analyze disparate datasets .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Answer :
- Solvent Screening : Test slow evaporation in mixed solvents (e.g., DCM/hexane or ethanol/water) to induce nucleation .
- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 40°C) .
- Additives : Introduce trace co-solvents (e.g., diethyl ether) or ionic liquids to stabilize crystal lattices .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Route | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | ≥95% | |
| 2 | NaBH₃CN, MeOH | 50–55 | ≥90% |
Table 2 : Spectroscopic Benchmarks
| Technique | Key Peaks/Signals | Functional Group Assignment |
|---|---|---|
| ¹H-NMR | δ 8.2 (s, 1H) | Thiazole C-H |
| FT-IR | 1605 cm⁻¹ | C=N (thiazole) |
| UV-Vis | λ_max 270 nm | π→π* transition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
